chemical properties of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione
chemical properties of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione
An In-Depth Technical Guide to the Chemical Properties of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione
Executive Summary
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione. As a derivative of the well-established imidazolidine-2,4-dione (hydantoin) scaffold, this compound holds significant interest for researchers in medicinal chemistry and drug discovery. The hydantoin core is a privileged structure found in numerous biologically active agents, including anticonvulsant and anti-arrhythmic drugs.[1] This document details the molecule's structural features, predicted physicochemical properties, and characteristic spectroscopic profile. Furthermore, it outlines a robust synthetic protocol, discusses key aspects of its chemical reactivity, and presents standardized methodologies for its analytical characterization. Finally, we explore the rationale for its investigation in drug discovery programs, drawing parallels with other bioactive hydantoin derivatives.
Introduction to the Imidazolidine-2,4-dione Scaffold
The imidazolidine-2,4-dione ring system, commonly known as hydantoin, is a five-membered heterocyclic ureide that serves as a cornerstone in the development of therapeutic agents.[1] Its structural rigidity, combined with the presence of hydrogen bond donors and acceptors, allows for potent and specific interactions with a variety of biological targets.[1] The versatility of the hydantoin scaffold is demonstrated by its presence in drugs with diverse activities, including anticonvulsant, antimicrobial, antitumor, antidiabetic, and antischistosomal properties.[2][3][4][5] The N-3 and C-5 positions of the ring are common points for substitution, allowing for the fine-tuning of pharmacological and pharmacokinetic properties. The title compound, 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione, incorporates an electron-rich N,N-dimethylaminophenyl moiety at the N-3 position, a structural motif that can significantly influence its electronic distribution, solubility, and potential for biological interactions.
Molecular Structure and Physicochemical Properties
Molecular Structure
The structure of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione consists of a central imidazolidine-2,4-dione ring. The nitrogen atom at position 3 is substituted with a phenyl group, which is itself substituted at the para-position with a dimethylamino group.
Caption: 2D structure of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione.
Predicted Physicochemical Properties
A summary of key physicochemical properties, predicted using computational models, is essential for anticipating the compound's behavior in experimental settings, including its solubility, permeability, and potential as a drug candidate.
| Property | Predicted Value | Significance |
| Molecular Formula | C₁₁H₁₃N₃O₂ | Defines the elemental composition. |
| Molecular Weight | 219.24 g/mol | Influences diffusion and transport properties. |
| logP (Octanol/Water) | ~1.5 - 2.0 | Indicates moderate lipophilicity, relevant for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 58.6 Ų | Affects transport properties and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 (N1-H) | Potential for interaction with biological targets. |
| Hydrogen Bond Acceptors | 3 (2x C=O, 1x NMe₂) | Potential for interaction with biological targets. |
| pKa (most acidic) | ~9.0 - 9.5 (N1-H) | Determines ionization state at physiological pH. |
| pKa (most basic) | ~4.5 - 5.0 (NMe₂) | Determines ionization state at physiological pH. |
Spectroscopic Profile
The structural elucidation of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione relies on a combination of spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral characteristics are expected.[2][6]
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¹H NMR:
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Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.7-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring, exhibiting an AA'BB' coupling pattern.
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Methylene Protons (C5-H₂): A singlet around δ 4.0-4.5 ppm, integrating to 2H.
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Amide Proton (N1-H): A broad singlet, typically downfield (δ 8.0-9.5 ppm), which is exchangeable with D₂O.
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Dimethylamino Protons (N(CH₃)₂): A sharp singlet around δ 2.9-3.1 ppm, integrating to 6H.
-
-
¹³C NMR:
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Carbonyl Carbons (C2, C4): Two distinct signals in the downfield region, approximately δ 155-175 ppm.
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Aromatic Carbons: Signals between δ 110-150 ppm, with the carbon attached to the dimethylamino group being the most shielded (upfield) and the carbon attached to the imidazolidine nitrogen being deshielded.
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Methylene Carbon (C5): A signal around δ 45-55 ppm.
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Dimethylamino Carbons (N(CH₃)₂): A signal around δ 40 ppm.
-
-
Infrared (IR) Spectroscopy:
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N-H Stretch: A moderate to sharp band around 3200-3300 cm⁻¹.[6]
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C-H Stretches: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.
-
C=O Stretches: Two strong, distinct carbonyl absorption bands in the region of 1700-1780 cm⁻¹, characteristic of the hydantoin ring.[6]
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C-N Stretches: Bands in the 1250-1350 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak corresponding to its molecular weight (m/z 219 or 220, respectively).
-
Synthesis and Reactivity
Retrosynthetic Analysis
A logical retrosynthetic pathway for the target molecule involves disconnecting the N3-C(phenyl) bond, leading back to imidazolidine-2,4-dione and a suitable phenylating agent. A more fundamental approach, however, involves constructing the hydantoin ring itself from simpler precursors. A highly effective method starts from the corresponding α-amino acid derivative, which can be formed from 4-(dimethylamino)benzaldehyde.
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthetic Protocol
The synthesis can be efficiently achieved via the reaction of an N-substituted amino acid with cyanate, followed by acid-catalyzed cyclization. This method is a variation of the Urech hydantoin synthesis and is well-documented for preparing N-3 substituted hydantoins.[1]
Step 1: Synthesis of N-[4-(Dimethylamino)phenyl]glycine
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To a stirred solution of 4-(dimethylamino)benzaldehyde (1 eq.) and glycine (1.1 eq.) in methanol, add sodium cyanoborohydride (1.5 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Causality: This is a standard reductive amination protocol where the aldehyde and amine form an imine in situ, which is then selectively reduced.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water and adjust the pH to ~7.
-
Extract the aqueous layer with ethyl acetate. The product often precipitates and can be collected by filtration.
Step 2: Synthesis of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione
-
Dissolve N-[4-(Dimethylamino)phenyl]glycine (1 eq.) in a mixture of glacial acetic acid and water.[3]
-
Add a solution of potassium cyanate (1.2 eq.) in water dropwise with vigorous stirring. An exothermic reaction may be observed, and a precipitate of the intermediate urea-acid will form.[3] Causality: The amino group of the glycine derivative nucleophilically attacks the cyanate to form the corresponding urea.
-
After stirring for 2-3 hours, add concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux for 1-2 hours. Causality: The strong acid catalyzes the intramolecular cyclization via nucleophilic attack of the urea nitrogen onto the carboxylic acid, followed by dehydration to form the stable five-membered hydantoin ring.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the final product.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Key Reactivity Insights
-
N1-H Acidity: The proton on the N1 nitrogen is acidic (pKa ≈ 9-9.5) and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, allowing for alkylation or acylation at the N1 position.
-
Aromatic Ring: The dimethylamino group is a strong activating group, making the phenyl ring susceptible to electrophilic aromatic substitution, primarily at the ortho positions.
-
Hydrolytic Stability: The hydantoin ring is generally stable but can be hydrolyzed to the corresponding amino acid precursor under harsh acidic or basic conditions with prolonged heating.
Analytical Methodologies for Characterization
A self-validating workflow is critical to ensure the identity, purity, and quality of the synthesized compound.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of the final compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Acceptance Criteria: Purity should be ≥95% for use in biological assays.
Workflow for Structural Confirmation
Caption: Self-validating workflow for compound characterization.
Potential Applications in Drug Discovery
Rationale for Biological Investigation
The structural similarity of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione to known bioactive molecules provides a strong rationale for its inclusion in screening campaigns.
-
Anticonvulsant Activity: Phenytoin (5,5-diphenylhydantoin) is a classic anticonvulsant. Derivatives with N-phenyl substitutions have also been explored for psychopharmacological properties, including antinociceptive effects.[2][7] The title compound is a valid candidate for screening in models of epilepsy and neuropathic pain.
-
Antimicrobial Activity: Numerous studies have reported moderate to potent antimicrobial activity for various substituted hydantoins.[1][8] This scaffold could be explored for activity against clinically relevant bacterial and fungal strains.
-
Antiparasitic Activity: Recently, imidazolidine-2,4-dione derivatives have been identified as a promising scaffold for developing new agents against schistosomiasis, a neglected tropical disease.[5]
-
Antidiabetic Potential: As a bioisostere of the thiazolidinedione ring found in "glitazone" antidiabetic drugs, the imidazolidine-2,4-dione core has been investigated as a non-hepatotoxic alternative.[3]
High-Throughput Screening (HTS) Funnel
A typical workflow for evaluating the biological potential of a novel compound like 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione is outlined below.
Caption: Typical screening funnel in early-stage drug discovery.
Structure-Activity Relationship (SAR) Considerations
Initial screening results for the title compound would establish a baseline of activity. Subsequent SAR studies could explore modifications to:
-
The Dimethylamino Group: Replacing it with other electron-donating or electron-withdrawing groups to probe electronic requirements for activity.
-
Substitution at C5: Introducing alkyl or aryl groups at the C5 position of the hydantoin ring, a common strategy to modulate potency and lipophilicity.[1]
-
Substitution at N1: Alkylation at the N1 position can improve metabolic stability and alter solubility.
Conclusion
3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione is a synthetically accessible derivative of the pharmacologically significant hydantoin scaffold. Its chemical properties—moderate lipophilicity, defined hydrogen bonding capabilities, and multiple sites for chemical modification—make it an attractive candidate for investigation in drug discovery. This guide has provided a comprehensive overview of its predicted physicochemical and spectroscopic characteristics, a detailed synthetic protocol, and a robust analytical workflow for its characterization. The established precedent of biological activity among related analogues strongly supports its evaluation in antimicrobial, anticonvulsant, and antiparasitic screening programs.
References
- Šmit, K., & Pavlović, D. (2018). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar.
- Al-Saadi, M. S. D., & Nuzal, N. (2017). Substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity stud. Journal of Applied Sciences Research.
- Reddy, C. S., et al. (2019). Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxidant. Research Journal of Pharmacy and Technology.
- Cheng, X. C., et al. (n.d.). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. School of Pharmaceutical Sciences, Tianjin Medical University.
- Mojica, E. E., et al. (n.d.).
- PubChem. (n.d.). 3-Methyl-5,5-diphenylimidazolidine-2,4-dione.
- ResearchGate. (2025). New Imidazolidine-dione Derivatives: Synthesis, Characterization and Spectroscopic study.
- ResearchGate. (2026). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential.
- Abdulrahman, L. K., et al. (2018). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives.
- PubChem. (n.d.). 3-Phenylimidazolidine-2,4-dione.
- Zhang, Y., et al. (n.d.). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PMC.
- de Moraes, J. (2026). Antischistosomal activity of imidazolidine-2,4-dione derivatives. Antimicrobial Agents and Chemotherapy.
- Fluorochem. (n.d.). 3-Phenyl-imidazolidine-2,4-dione (CAS 2221-13-8). Fluorochem.
- Mendell, J. R., & Sahenk, Z. (2014). Physical and Chemical Properties of Microcrystalline Cellulose. OKCHEM.
- de Oliveira, R., et al. (2015). Antinociceptive Effect of Hydantoin 3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione in Mice. Molecules.
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